molecular formula C18H17N3O4 B14804372 N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B14804372
M. Wt: 339.3 g/mol
InChI Key: MLIQQVYHHTVROH-RGVLZGJSSA-N
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Description

N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: The original amine and aldehyde.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The hydrazone group can also interact with biological molecules, leading to various pharmacological effects .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H17N3O4/c1-23-15-8-14(9-16(24-2)17(15)25-3)18(22)21-20-11-13-6-4-12(10-19)5-7-13/h4-9,11H,1-3H3,(H,21,22)/b20-11+

InChI Key

MLIQQVYHHTVROH-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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